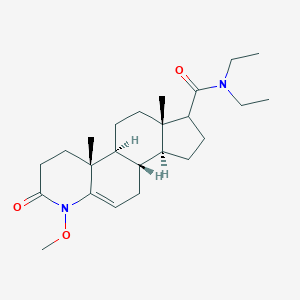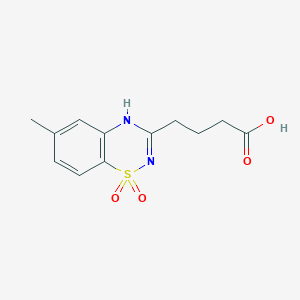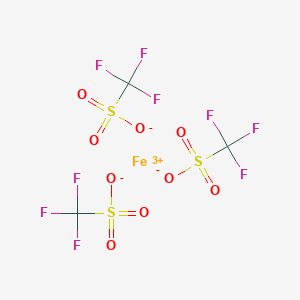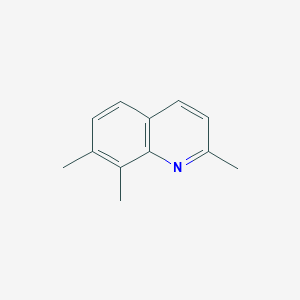
2,7,8-Trimethylquinoline
Descripción general
Descripción
2,7,8-Trimethylquinoline (TMQ) is a heterocyclic compound that belongs to the quinoline family. TMQ is a yellowish-green liquid with a strong odor, and it is commonly used as a flavoring agent in the food industry. However, TMQ has also been found to have potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Antitumor Activity : Some derivatives of 2,7,8-Trimethylquinoline, like methoxy-indolo[2,1-a]isoquinolines, have shown potential antitumor activity. Specifically, compounds like trimethoxy-5,6-dihydroindoloisoquinoline and tetramethoxy-8f exhibited significant inhibition of cell proliferation in leukemia (Ambros, Angerer, & Wiegrebe, 1988).
Fluorimetric Properties : The fluorescence intensity of derivatives like 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) correlates with its concentration, making it useful for determining its concentration in polymer additives and specific rubber samples (Moldovan, Alexandrescu, Vasilescu, & Radu, 2006).
Treatment and Prophylaxis of Pneumocystis Pneumonia : 8-Aminoquinolines derived from this compound have shown efficacy in treating and preventing Pneumocystis pneumonia at low doses, exhibiting greater activity than primaquine and comparable to trimethoprim-sulfamethoxazole (Bartlett et al., 1991).
Bioaccumulation and Excretion : High doses of TMQ can lead to bioaccumulation in tissues, but these residues dissipate after discontinuing dosing (Ioannou et al., 1987).
Chemical Synthesis : Silver ions can catalyze the formation of a C-N bond in 1,2-dihydro-2,2,4-trimethylquinolines, leading to the creation of dimeric compounds (Fotie, Rhodus, Taha, & Reid, 2012).
Antioxidant Properties : Derivatives like THQ are being studied for their antioxidant properties and potential as preservatives in animal feeds, showing less cytotoxicity and genotoxicity than ethoxyquin (Blaszczyk & Skolimowski, 2006).
Potential in Treating Neurodegenerative Diseases : Recent advances in the synthesis of 8-hydroxyquinolines, a derivative of this compound, show promise in developing effective and low-toxic drugs for various diseases, including cancer and potentially Alzheimer's disease (Saadeh, Sweidan, & Mubarak, 2020).
Antibacterial Activity : New derivatives like 8-nitrofluoroquinolone have shown promising antibacterial activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).
Toxicological Effects : Ethoxyquin, a common derivative, has raised safety concerns due to its potential harmful effects, including DNA damage and cytotoxicity, especially at high concentrations (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Propiedades
IUPAC Name |
2,7,8-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-4-6-11-7-5-9(2)13-12(11)10(8)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMCEPGEODDVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588900 | |
| Record name | 2,7,8-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102871-68-1 | |
| Record name | 2,7,8-Trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102871-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7,8-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)



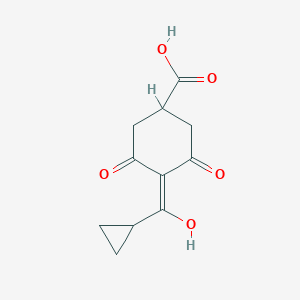
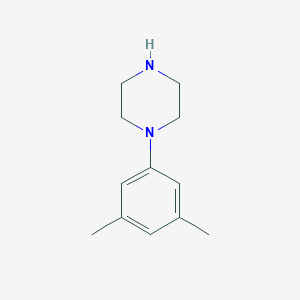
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)

![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
